Dehydroepiandrosterone acetate

Vue d'ensemble

Description

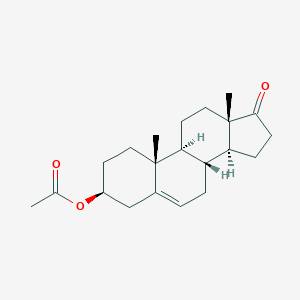

Dehydroepiandrosterone acetate (DHEA acetate) is the acetylated ester form of dehydroepiandrosterone (DHEA), a C19 steroid hormone primarily synthesized in the adrenal glands. Structurally, DHEA acetate is formed by the acetylation of the 3β-hydroxyl group of DHEA, enhancing its stability and altering its pharmacokinetic properties . This modification allows for improved solubility in organic solvents, such as ethyl acetate, methanol, and isopropanol, which is critical for pharmaceutical formulations .

DHEA acetate has been extensively studied for its metabolic effects. In rodent models, it reduces body weight and fat mass while promoting fat-free tissue deposition and resting heat production. Notably, a 6 g/kg dietary dose administered over 11 weeks significantly lowered body weight in Sprague-Dawley rats without altering urinary ketones or citrate synthase activity in key metabolic tissues . These effects are attributed to its dual action of impairing lipid synthesis and enhancing energy dissipation .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acétate de prastérone peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique l'acétylation de la déhydroépiandrostérone (DHEA) à l'aide d'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction se produit généralement dans des conditions douces, conduisant à la formation d'acétate de prastérone .

Méthodes de Production Industrielle : La production industrielle de l'acétate de prastérone implique souvent l'utilisation de phytostérols dérivés de sources végétales telles que les fèves de soja. Ces phytostérols sont chimiquement convertis en 4-androstène-3,17-dione, qui est ensuite réduite en déhydroépiandrostérone (DHEA). La dernière étape implique l'acétylation de la DHEA pour produire de l'acétate de prastérone .

Analyse Des Réactions Chimiques

Types de Réactions : L'acétate de prastérone subit diverses réactions chimiques, notamment :

Oxydation : L'acétate de prastérone peut être oxydé pour former de l'acétate de 7-céto-déhydroépiandrostérone.

Réduction : Il peut être réduit pour former de l'acétate d'androsténediol.

Substitution : L'acétate de prastérone peut subir des réactions de substitution pour former divers dérivés

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants

Principaux Produits Formés :

Oxydation : Acétate de 7-céto-déhydroépiandrostérone.

Réduction : Acétate d'androsténediol.

Substitution : Divers dérivés substitués de l'acétate de prastérone

4. Applications de la Recherche Scientifique

L'acétate de prastérone a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés stéroïdiens.

Biologie : Étudié pour son rôle dans les processus cellulaires et la régulation hormonale.

Médecine : Utilisé dans la thérapie de remplacement hormonal, le traitement de l'atrophie vulvo-vaginale et de la dyspareunie chez les femmes ménopausées

Industrie : Utilisé dans la production de produits pharmaceutiques et de compléments alimentaires.

5. Mécanisme d'Action

L'acétate de prastérone agit comme une prohormone, ce qui signifie qu'il est converti en hormones actives telles que la testostérone et l'estradiol dans l'organisme. Ces hormones exercent leurs effets en se liant respectivement aux récepteurs des androgènes et des œstrogènes. La liaison de ces hormones à leurs récepteurs déclenche une cascade d'événements moléculaires qui régulent divers processus physiologiques, notamment la fonction sexuelle, le métabolisme et la réponse immunitaire .

Composés Similaires :

Déhydroépiandrostérone (DHEA) : Le composé parent de l'acétate de prastérone, utilisé dans des applications médicales similaires.

Acétate d'androsténediol : Une forme réduite de l'acétate de prastérone avec une activité biologique similaire.

Acétate de 7-céto-déhydroépiandrostérone : Une forme oxydée avec des effets métaboliques distincts

Unicité : L'acétate de prastérone est unique en raison de sa forme acétylée, qui améliore sa stabilité et sa biodisponibilité par rapport à son composé parent, la déhydroépiandrostérone (DHEA). Cette modification permet une libération plus contrôlée et plus soutenue des hormones actives dans l'organisme .

Applications De Recherche Scientifique

Endocrinology and Hormone Replacement Therapy

DHEA acetate is primarily studied for its potential role in hormone replacement therapy, particularly for individuals with adrenal insufficiency or age-related hormone decline.

- Clinical Trials : Research indicates that DHEA supplementation may help restore androgen levels in women with adrenal insufficiency. A study involving 39 women demonstrated that DHEA replacement did not significantly alter subjective health status or sexuality but normalized androgen levels in most participants .

- Case Study : In a cohort of patients undergoing hormone replacement therapy, the administration of DHEA acetate led to improved energy levels and mood stabilization, although side effects such as increased sweating were noted in 89% of patients .

Oncology

DHEA acetate has been investigated for its potential as an adjunct treatment in cancer therapy, particularly in prostate cancer.

- Predictive Biomarker : A study assessed the correlation between serum dehydroepiandrosterone sulfate (DHEA-S) levels and the efficacy of abiraterone acetate in metastatic castration-resistant prostate cancer (mCRPC) patients. Results indicated that higher baseline DHEA-S levels were associated with better prostate-specific antigen (PSA) response and progression-free survival .

| Parameter | DHEA-S Level (μg/dL) | PSA Response | Progression-Free Survival (months) |

|---|---|---|---|

| High (>47) | 47+ | Significant | 28.4 |

| Low (<47) | <47 | Non-significant | 3.4 |

Reproductive Medicine

In reproductive health, DHEA acetate has been explored for its role in improving outcomes for women undergoing assisted reproductive technologies like in vitro fertilization (IVF).

- Ovarian Function : Studies suggest that DHEA supplementation may enhance ovarian response in women with diminished ovarian reserve. A meta-analysis indicated that DHEA treatment could increase clinical pregnancy rates among infertile women undergoing IVF .

- Case Study : In a cohort study involving women with polycystic ovary syndrome (PCOS), those receiving DHEA acetate prior to IVF showed improved hormonal profiles and higher rates of successful implantation compared to controls .

Dermatological Applications

DHEA acetate has also been examined for its effects on skin health, particularly in postmenopausal women.

- Topical Applications : Research on ovariectomized rat models indicated that local application of DHEA acetate improved skin thickness and collagen production without significant adverse effects. This suggests potential benefits for skin aging and repair .

| Skin Parameter | Before Treatment | After Treatment |

|---|---|---|

| Epidermal Thickness | Baseline | Increased |

| Procollagen A1 mRNA Levels | Baseline | 190% Increase |

Safety and Side Effects

While DHEA acetate shows promise across various applications, safety concerns remain.

Mécanisme D'action

Prasterone acetate acts as a prohormone, which means it is converted into active hormones such as testosterone and estradiol in the body. These hormones exert their effects by binding to androgen and estrogen receptors, respectively. The binding of these hormones to their receptors triggers a cascade of molecular events that regulate various physiological processes, including sexual function, metabolism, and immune response .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogs

7-Oxo-Dehydroepiandrosterone Acetate

This derivative, characterized by a 7-keto group, exhibits distinct physicochemical properties. Unlike DHEA acetate, it is primarily utilized as a synthetic intermediate for drug development, including anticancer agents. Its lower solubility in polar solvents and higher thermal stability make it suitable for industrial-scale synthesis .

Dehydroepiandrosterone Sulfate (DHEAS)

The sulfated form of DHEA, DHEAS, is the most abundant circulating steroid in humans. While DHEA acetate is lipophilic and readily crosses cell membranes, DHEAS is water-soluble and serves as a reservoir for peripheral conversion to active steroids. Clinically, DHEAS levels decline with age and are linked to neurodegenerative and metabolic disorders .

Functional Analogs

Cyproterone Acetate

A synthetic anti-androgen, cyproterone acetate is used in polycystic ovary syndrome (PCOS) and hirsutism. Unlike DHEA acetate, which modulates lipid metabolism, cyproterone acetate directly antagonizes androgen receptors and suppresses gonadotropin secretion. In combination therapies (e.g., with ethinyl estradiol), it reduces serum DHEA and testosterone levels by up to 50% in hirsute women .

Abiraterone Acetate

A CYP17A1 inhibitor, abiraterone acetate blocks androgen synthesis in prostate cancer. Both compounds share acetate groups to enhance bioavailability, but abiraterone’s irreversible enzyme inhibition contrasts with DHEA acetate’s metabolic modulation .

Comparative Data Table

Physicochemical and Pharmacokinetic Differences

DHEA acetate’s solubility in mixed solvents (e.g., ethyl acetate + methanol) follows a nonlinear trend, with maximum solubility at 318.15 K in ethyl acetate + isopropanol (0.45 mol/L) . In contrast, cyproterone acetate and abiraterone acetate exhibit higher lipophilicity, aligning with their prolonged half-lives (48–60 hours) compared to DHEA acetate’s shorter duration .

Metabolically, DHEA acetate is rapidly deacetylated to DHEA in vivo, whereas 7-oxo-DHEA acetate undergoes hepatic oxidation to 7-keto metabolites with minimal androgenicity . Cyproterone acetate, however, accumulates in adipose tissue due to its strong binding affinity, leading to sustained anti-androgenic effects .

Activité Biologique

Dehydroepiandrosterone acetate (DHEA acetate) is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone produced primarily in the adrenal glands. DHEA and its acetate form have garnered attention for their potential therapeutic effects across various biological systems, including metabolism, reproductive health, and neuroprotection. This article delves into the biological activities of DHEA acetate, summarizing key research findings, case studies, and data tables relevant to its effects.

Overview of DHEA Acetate

DHEA is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes. The acetate form enhances its solubility and bioavailability, making it a useful compound for therapeutic applications. DHEA acetate has been studied for its role in modulating hormonal balances, influencing metabolic processes, and potentially aiding in age-related conditions.

DHEA acetate exerts its biological effects through various mechanisms:

- Hormonal Regulation : DHEA serves as a precursor to both androgens and estrogens, influencing sexual development and reproductive functions.

- Receptor Interaction : It activates several nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), which mediate metabolic and reproductive functions .

- Metabolic Effects : Studies indicate that DHEA acetate can alter lipid metabolism, enhance insulin sensitivity, and promote lean body mass while reducing fat accumulation .

1. Metabolic Effects

Research has shown that DHEA acetate administration can lead to significant changes in body composition and metabolism:

- Body Weight Management : In rodent models, DHEA acetate treatment was associated with reduced body weight gain and adiposity without altering food intake .

- Lipid Profile Improvement : Treatment resulted in decreased serum triglycerides and improved overall lipid profiles .

2. Reproductive Health

DHEA acetate has been investigated for its potential benefits in reproductive health:

- Ovarian Function : Clinical trials indicate that DHEA acetate may improve ovarian response in women with diminished ovarian reserve undergoing in vitro fertilization (IVF) .

- Hormonal Balance : It is suggested that DHEA can help restore hormonal balance in postmenopausal women, potentially alleviating symptoms associated with menopause.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of DHEA acetate:

- Cognitive Function : Research indicates that DHEA may enhance memory performance in aging populations by modulating neurosteroid levels .

- Stress Response : DHEA has been shown to influence the body's response to stress, potentially offering protective effects against stress-induced neurodegeneration.

Case Studies

Several case studies highlight the clinical implications of DHEA acetate:

- A study involving older adults demonstrated improvements in mood and cognitive function following a regimen of DHEA acetate supplementation.

- In patients with adrenal insufficiency, DHEA acetate treatment resulted in enhanced quality of life metrics, including energy levels and emotional well-being.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing DHEA-acetate, and how can its purity be validated?

DHEA-acetate is synthesized via chemoenzymatic processes or chemical modifications. For example, a chemoenzymatic route using Streptomyces albus converts precursors like 16-dehydropregnenolone acetate into DHEA-acetate with high specificity . Chemical synthesis via IBX (2-iodoxybenzoic acid) dehydrogenation of DHEA in a DMSO-toluene system at 65–70°C yields 3β-acetoxy-androstan-Δ5,15-dien-17-one, achieving up to 73% yield . Purity validation requires HPLC (>98% purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification) .

Q. What analytical techniques are recommended for characterizing DHEA-acetate and its derivatives?

Key techniques include:

- UV/IR spectroscopy : Identifies conjugated double bonds and acetyl groups .

- 1H/13C NMR : Confirms stereochemistry (e.g., 3β-acetoxy configuration) and backbone structure .

- Mass spectrometry (MS) : Validates molecular weight (e.g., 330.47 g/mol for DHEA-acetate) .

- Elemental analysis : Ensures correct C21H30O3 composition .

Q. What safety protocols are critical when handling DHEA-acetate in laboratory settings?

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store at -20°C in sealed containers to prevent degradation .

- Waste disposal : Follow local regulations for hazardous steroid waste .

Q. How does DHEA-acetate function in steroidogenesis pathways?

DHEA-acetate is a precursor in adrenal steroidogenesis, converted to active androgens/estrogens via enzymes like CYP17. It inhibits 17α-hydroxylase/C17,20-lyase (CYP17), blocking testosterone synthesis—a mechanism leveraged in prostate cancer therapies like abiraterone acetate .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess DHEA-acetate’s metabolic effects?

- Model selection : Use Sprague-Dawley rats (sex-balanced groups) to study sex-specific responses .

- Dosage : Administer 6 g/kg diet for 6–11 weeks to observe weight reduction and altered fat deposition .

- Endpoints : Measure serum triglycerides, hepatic glucose-6-phosphate dehydrogenase activity, and body composition (fat/lean mass ratios) .

Q. How can interspecies variability in DHEA-acetate’s pharmacological effects be addressed?

- Comparative studies : Test parallel doses in rodents and human cell lines (e.g., prostate cancer cells) .

- Metabolite profiling : Quantify species-specific metabolites like 7-keto-DHEA-acetate (1449-61-2) using LC-MS .

- Receptor binding assays : Compare androgen receptor (AR) affinity across species to explain efficacy differences .

Q. What strategies optimize chemoenzymatic synthesis of DHEA-acetate for scalability?

- Enzyme engineering : Modify Streptomyces albus to enhance conversion rates of 16-dehydropregnenolone acetate .

- Solvent systems : Use ethyl acetate + methanol/ethanol mixtures to improve solubility and yield .

- Process monitoring : Track reaction progress via TLC or in-line IR to minimize byproducts .

Q. How should contradictory data on DHEA-acetate’s CAS numbers and structural isomers be resolved?

- Structural verification : Confirm via NMR if the compound is 3β-acetoxy-androst-5-en-17-one (CAS 853-23-6) or 5α-androstan-3β-ol-17-one acetate (CAS 1239-31-2) .

- Supplier validation : Cross-check certificates of analysis (CoA) for batch-specific identifiers .

Q. What role does DHEA-acetate play in prostate cancer research, particularly in drug resistance?

- Mechanistic studies : DHEA-acetate is a precursor for intratumoral androgen synthesis in castration-resistant prostate cancer (CRPC). Abiraterone acetate, a CYP17 inhibitor, blocks this pathway .

- Biomarker analysis : Monitor serum DHEA-S levels to predict abiraterone response in CRPC patients .

Q. What formulation challenges arise with DHEA-acetate’s low solubility, and how are they addressed?

- Nanoparticulate systems : Solid lipid nanoparticles (SLNs) enhance oral bioavailability by improving solubility and permeability .

- Co-solvents : Use DMSO or ethanol in preclinical studies (10 mM stock solutions) .

- Thermodynamic modeling : Predict solubility in mixed solvents (e.g., ethyl acetate + isopropanol) using activity coefficient models .

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020380 | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853-23-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.